Ritanserin

概要

説明

準備方法

化学反応の分析

Receptor Binding and Interactions

Ritanserin acts as an antagonist of several serotonin receptors . Its high affinity for 5-HT~2A~ (Ki = 0.45 nM) and 5-HT~2C~ receptors (Ki = 0.71 nM) underlies many of its pharmacological effects . It also binds to 5-HT~1D~, 5-HT~2B~, 5-HT~5A~, 5-HT~6~, and 5-HT~7~ receptors .

Effects on Calcium Channels

This compound can block CaV1.2 channels in rat artery smooth muscles . Electrophysiological studies indicate that this compound inhibits CaV1.2 channel currents in a concentration-dependent manner . The inhibitory effect can be antagonized by Bay K 8644 . this compound shifts the voltage dependence of the steady-state inactivation curve to more negative potentials and decreases current during repetitive depolarizations .

Interaction with Kinases

This compound interacts with kinases, particularly in cancer cells . It induces apoptotic cell death in non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC) cells . Chemoproteomic studies have revealed that this compound targets a kinase network, including mediators of lipid signaling . In SCLC cells, this compound shows specificity for c-RAF, blocking its activation .

In Vivo Activity

In vivo studies have demonstrated this compound's serotonin S2-antagonistic activity . It can reverse tryptamine-induced cyanosis and antagonize mast cell serotonin release .

Comparison with Ketanserin

Ketanserin, an analog of this compound, also exhibits some similar activities, but generally to a lesser extent . For example, this compound's inhibition of CaV1.2 channel currents is more pronounced than that of ketanserin . In cell viability assays, this compound shows more potent cell killing of NSCLC and SCLC cells compared to ketanserin .

科学的研究の応用

Ritanserin, also known by its developmental code name R-55667, is a serotonin antagonist medication that has been described as an anxiolytic, antidepressant, antiparkinsonian, and antihypertensive agent . While it was chiefly investigated as a drug to treat insomnia, this compound was never marketed for medical use due to safety concerns, but is currently used in scientific research .

Scientific Research Applications

This compound is a selective antagonist of the 5-HT~2A~ (K~i~ = 0.45 nM) and 5-HT~2C~ receptors (K~i~ = 0.71 nM) . It also binds to and antagonizes the 5-HT~1D~, 5-HT~2B~, 5-HT~5A~, 5-HT~6~, and 5-HT~7~ receptors .

Oncology

This compound acts as a potent inhibitor of diacylglycerol kinase alpha (DGKα) . As such, it may be used to treat certain types of glioblastoma and melanoma . It has also been used as a reference compound to identify putatively more selective and potent DGKα inhibitors to treat these forms of cancer as well as possibly others . Additionally, this compound blocks c-RAF activation and induces apoptotic cell death of non–small cell lung cancer and small cell lung cancer cells .

Neuropsychiatry

This compound has demonstrated effectiveness in treating anxiety states . Patients diagnosed with generalized anxiety or dysthymia reported feeling less tired and more relaxed . Studies suggest that this compound improves depressive rather than schizophrenic symptomatology . It has been shown to reduce the Pain Total Index and analgesic consumption in chronic headache, with activity similar to that observed during amitriptyline treatment . A significant improvement of HRSD and HRSA (Hamilton Rating Scale for Anxiety) scores has also been observed during treatment with this compound .

Dopaminergic Effects

This compound has intrinsic dopaminergic effects, potentially explaining its reported improvements in mood, cognition, and negative symptoms of schizophrenia . It blocks the dopamine transporter with a Ki of 0.18 +/- 0.06 microM, similar to cocaine (0.11 +/- 0.005 microM) . Additionally, this compound potently releases H-DA, leaving only 29.6 +/- 1.6% of DA content 15 minutes after local application to synaptosomes .

Cerebral Blood Flow

This compound's effect on ischemic cerebral blood flow has been examined . One study investigated this compound's effect on ischemic cerebral blood flow, systemic blood pressure, and infarct volume in a model of permanent focal ischemia .

Vascular Function

作用機序

類似化合物との比較

生物活性

Ritanserin is a selective serotonin 5-HT2A receptor antagonist that has garnered attention for its diverse biological activities, particularly in the domains of neuropharmacology and oncology. This article explores the pharmacological profile of this compound, its effects on various biological systems, and its potential therapeutic applications.

Pharmacological Profile

This compound exhibits a high affinity for serotonin receptors, particularly the 5-HT2A subtype. Its antagonistic properties have been studied extensively in both in vitro and in vivo models.

- Serotonin Antagonism : this compound effectively blocks serotonin-induced responses, with notable effects observed at low doses. For instance, it inhibits tryptamine-induced convulsions starting at a dose of 0.037 mg/kg and shows potent vascular serotonin antagonism at doses as low as 0.012 mg/kg .

- Mood and Sleep Improvement : In clinical trials involving abstinent alcoholics, this compound administration resulted in significant improvements in mood and sleep quality. Patients reported reduced anxiety and depression levels as measured by the Hamilton Rating Scale after treatment with this compound compared to placebo .

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer therapy, particularly concerning colorectal cancer.

- Colorectal Cancer Cell Lines : this compound has been shown to reduce cell viability in colorectal cancer cell lines (HT29, SW480, SW742) in a dose-dependent manner. When combined with curcumin, it significantly increased apoptosis and decreased cell viability more effectively than either compound alone .

| Cell Line | This compound Concentration (µM) | Viability Reduction (%) |

|---|---|---|

| HT29 | 25 | 10 |

| SW480 | 50 | 40 |

| SW742 | 100 | 15 |

This compound's mechanisms extend beyond serotonin receptor antagonism to include inhibition of diacylglycerol kinase alpha (DGKα), a target implicated in various cancers.

- DGKα Inhibition : this compound was found to attenuate DGKα activity while increasing its affinity for ATP, suggesting a dual role as both a serotonin receptor antagonist and a DGKα inhibitor. This activity may contribute to its anticancer effects by promoting apoptosis in specific cancer cell types .

Case Studies

- Mood Disorders : A study involving patients with generalized anxiety disorder demonstrated that this compound significantly alleviated symptoms compared to placebo, supporting its use as an adjunct therapy for mood disorders .

- Glioma Treatment : In glioma stem-like cells, this compound selectively induced apoptosis in the mesenchymal subtype while sparing non-mesenchymal cells, indicating its potential for targeted cancer therapies .

特性

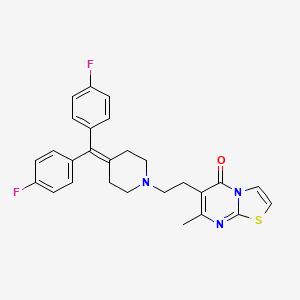

IUPAC Name |

6-[2-[4-[bis(4-fluorophenyl)methylidene]piperidin-1-yl]ethyl]-7-methyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25F2N3OS/c1-18-24(26(33)32-16-17-34-27(32)30-18)12-15-31-13-10-21(11-14-31)25(19-2-6-22(28)7-3-19)20-4-8-23(29)9-5-20/h2-9,16-17H,10-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUQLTPCYUFPYKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2C=CSC2=N1)CCN3CCC(=C(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F)CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25F2N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9042594 | |

| Record name | Ritanserin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

12.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855736 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

87051-43-2 | |

| Record name | Ritanserin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87051-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ritanserin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087051432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ritanserin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12693 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ritanserin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758470 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ritanserin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ritanserin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RITANSERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/145TFV465S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。